molecular formula C17H12Cl2FN3O3 B12215271 2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B12215271
M. Wt: 396.2 g/mol
InChI Key: NAIYDRZVKDXCLE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a fluorophenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the intermediate.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the dichlorophenoxy intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it may bind to active sites of enzymes, blocking substrate access and thus inhibiting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with a methyl group instead of a fluorophenyl group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring and the fluorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds. These structural features may enhance its stability, reactivity, and specificity in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H12Cl2FN3O3

Molecular Weight

396.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C17H12Cl2FN3O3/c1-9(25-14-7-4-11(18)8-13(14)19)17(24)21-16-15(22-26-23-16)10-2-5-12(20)6-3-10/h2-9H,1H3,(H,21,23,24)

InChI Key

NAIYDRZVKDXCLE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)F)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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